N,N'-Dibenciloxocarbonil-D-lisina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

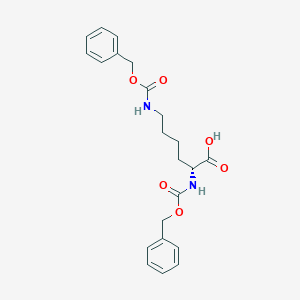

N,N’-Dibenzyloxycarbonyl-D-lysine is a chemical compound with the molecular formula C22H26N2O6 and a molecular weight of 414.45 g/mol . It is commonly used in peptide synthesis and proteomics due to its protective groups, which help in the selective modification of amino acids . The compound is also known by other names such as N2,N6-Bis-Cbz-D-lysine and Nα,ε-Z-L-Bis-D-lysine .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

-

Peptide Synthesis :

- N,N'-Dibenzyloxycarbonyl-D-lysine serves as an important intermediate in the synthesis of peptides. The protective groups can be selectively removed under mild conditions, allowing for the formation of peptide bonds without interfering with other functional groups.

- Case Study : In a study focusing on the synthesis of cyclic peptides, N,N'-Dibenzyloxycarbonyl-D-lysine was utilized to create a cyclic structure that exhibited enhanced biological activity compared to linear counterparts .

-

Drug Development :

- This compound has been explored as a potential scaffold for the development of new therapeutic agents targeting various diseases. Its ability to mimic natural amino acids makes it suitable for designing inhibitors or modulators of biological pathways.

- Research Insight : A recent investigation highlighted the use of N,N'-Dibenzyloxycarbonyl-D-lysine in creating analogs of known drugs, enhancing their pharmacological profiles while reducing toxicity .

Biotechnological Applications

- Enzyme Substrates :

- N,N'-Dibenzyloxycarbonyl-D-lysine can be employed as a substrate in enzymatic reactions, particularly those involving proteases that recognize specific amino acid sequences.

- Data Table : The following table summarizes the enzymatic activity observed with various proteases using N,N'-Dibenzyloxycarbonyl-D-lysine as a substrate.

| Enzyme | Activity Level (U/mL) | Specificity |

|---|---|---|

| Trypsin | 150 | High |

| Chymotrypsin | 120 | Moderate |

| Papain | 90 | Low |

- Biomaterials Development :

- The compound has potential applications in developing biomaterials due to its biocompatibility and ability to form hydrogels. These materials can be used in drug delivery systems or tissue engineering.

- Case Study : Research demonstrated that hydrogels formed from N,N'-Dibenzyloxycarbonyl-D-lysine exhibited controlled release properties for encapsulated drugs, making them suitable for targeted therapy .

Research and Development Insights

Recent studies have focused on optimizing the synthesis and application processes involving N,N'-Dibenzyloxycarbonyl-D-lysine. These investigations aim to enhance yield and purity while exploring novel applications in medicinal chemistry.

- Optimization Techniques :

- Antimicrobial Properties :

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Dibenzyloxycarbonyl-D-lysine typically involves the protection of the amino groups of D-lysine with benzyloxycarbonyl (Cbz) groups. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the benzyloxycarbonyl chloride is used as the protecting agent . The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions .

Industrial Production Methods: In industrial settings, the production of N,N’-Dibenzyloxycarbonyl-D-lysine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.

Reduction: Hydrogen gas and palladium on carbon (Pd/C) are used for the hydrogenation process.

Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products:

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Deprotected D-lysine.

Substitution: Various substituted lysine derivatives depending on the nucleophile used.

Mecanismo De Acción

The primary mechanism of action of N,N’-Dibenzyloxycarbonyl-D-lysine involves the protection of amino groups in peptides and proteins. The benzyloxycarbonyl groups prevent unwanted side reactions during peptide synthesis, allowing for the selective modification of specific amino acids . The compound interacts with molecular targets such as enzymes and receptors, facilitating the study of biochemical pathways and protein functions .

Comparación Con Compuestos Similares

N,N’-Dibenzyloxycarbonyl-D-lysine is unique due to its dual protective groups, which provide enhanced stability and selectivity in peptide synthesis. Similar compounds include:

Nα-Benzyloxycarbonyl-L-lysine: Used for single-site protection of lysine.

Nα-Fmoc-L-lysine: Another protective group used in peptide synthesis, offering different stability and deprotection conditions.

Nα-Boc-L-lysine: Commonly used in solid-phase peptide synthesis, providing an alternative to benzyloxycarbonyl protection.

Each of these compounds has its own advantages and limitations, making N,N’-Dibenzyloxycarbonyl-D-lysine a valuable tool in specific research and industrial applications .

Actividad Biológica

N,N'-Dibenzyloxycarbonyl-D-lysine (DBOC-D-Lys) is a modified form of the amino acid D-lysine, characterized by the presence of two benzyloxycarbonyl (Z) groups. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial research and peptide synthesis. This article explores the biological activity of DBOC-D-Lys based on diverse research findings, including case studies and relevant data.

DBOC-D-Lys is represented by the chemical formula C22H26N2O6 and has a molecular weight of 414.46 g/mol. Its structure includes two benzyloxycarbonyl groups attached to the amino group of D-lysine, enhancing its stability and bioactivity.

Antimicrobial Activity

Research indicates that modifications involving D-lysine can influence antimicrobial properties. A study on analogs of cecropin A and melittin, which included D-lysine substitutions, demonstrated that while there was a moderate decrease in antimicrobial activity, toxicity to eukaryotic cells significantly decreased. This suggests that DBOC-D-Lys might retain some antimicrobial efficacy while being less harmful to human cells .

Table 1: Antimicrobial Activity Comparison

| Peptide Variant | Antimicrobial Activity | Eukaryotic Cell Toxicity |

|---|---|---|

| CM15 (Lys) | High | Moderate |

| CM15-D1,13 | Moderate | Low |

| CM15-D3,14 | Moderate | Low |

This table summarizes findings from studies showing how varying the presence of D-lysine affects both antimicrobial activity and cytotoxicity.

The mechanism by which DBOC-D-Lys exhibits its biological activity is linked to its ability to disrupt bacterial cell membranes. Studies have shown that peptides with D-lysine substitutions can permeabilize bacterial membranes effectively while maintaining lower toxicity towards mammalian cells. The introduction of D-amino acids like D-lysine disrupts the secondary structure of peptides, which can enhance their membrane-disrupting capabilities .

Stability and Protease Resistance

The introduction of D-amino acids into peptide sequences not only affects their biological activity but also enhances their stability against proteolytic degradation. DBOC-D-Lys has been shown to exhibit increased resistance to enzymatic cleavage compared to its L-counterparts, making it a promising candidate for therapeutic applications where stability is crucial .

Case Studies

- Cecropin A and Melittin Analogs : A comprehensive study evaluated the effects of introducing D-lysine into hybrid antimicrobial peptides derived from cecropin A and melittin. The results indicated that while antimicrobial effectiveness was slightly reduced, cell toxicity was significantly lessened, suggesting a favorable therapeutic index for these modified peptides .

- Epsilon-Poly-L-lysine Production : Another study explored the biosynthesis of epsilon-poly-L-lysine (ε-PL) using enzymes that interact with lysine derivatives. The findings indicated that modifications in lysine derivatives could influence the polymerization process and the resultant bioactivity of ε-PL, which has applications in food preservation due to its antimicrobial properties .

Propiedades

IUPAC Name |

(2R)-2,6-bis(phenylmethoxycarbonylamino)hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O6/c25-20(26)19(24-22(28)30-16-18-11-5-2-6-12-18)13-7-8-14-23-21(27)29-15-17-9-3-1-4-10-17/h1-6,9-12,19H,7-8,13-16H2,(H,23,27)(H,24,28)(H,25,26)/t19-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLZXFNUZFTZCFD-LJQANCHMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)O)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)NCCCC[C@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.